Cas no 2248200-84-0 ((2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid)
(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid
- 2248200-84-0
- EN300-6505964
-
- Inchi: 1S/C12H16O3/c1-3-15-11-6-4-5-10(8-11)7-9(2)12(13)14/h4-6,8-9H,3,7H2,1-2H3,(H,13,14)/t9-/m0/s1
- InChI Key: LHHHNVSYSLFAJR-VIFPVBQESA-N
- SMILES: O(CC)C1=CC=CC(=C1)C[C@@H](C(=O)O)C
Computed Properties
- Exact Mass: 208.109944368g/mol
- Monoisotopic Mass: 208.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 46.5Ų
(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6505964-0.05g |
(2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid |
2248200-84-0 | 0.05g |
$1417.0 | 2023-05-31 | ||
| Enamine | EN300-6505964-0.1g |
(2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid |
2248200-84-0 | 0.1g |
$1484.0 | 2023-05-31 | ||
| Enamine | EN300-6505964-0.25g |
(2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid |
2248200-84-0 | 0.25g |
$1551.0 | 2023-05-31 | ||
| Enamine | EN300-6505964-0.5g |
(2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid |
2248200-84-0 | 0.5g |
$1619.0 | 2023-05-31 | ||
| Enamine | EN300-6505964-1.0g |
(2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid |
2248200-84-0 | 1g |
$1686.0 | 2023-05-31 | ||
| Enamine | EN300-6505964-2.5g |
(2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid |
2248200-84-0 | 2.5g |
$3304.0 | 2023-05-31 | ||
| Enamine | EN300-6505964-5.0g |
(2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid |
2248200-84-0 | 5g |
$4890.0 | 2023-05-31 | ||
| Enamine | EN300-6505964-10.0g |
(2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid |
2248200-84-0 | 10g |
$7250.0 | 2023-05-31 |
(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid
Professional Introduction to (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic Acid (CAS No. 2248200-84-0)
(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2248200-84-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a chiral center and an ethoxyphenyl substituent, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The unique structural properties of this compound make it a valuable candidate for further investigation in various biological and chemical contexts.
The< strong> (2S)-configuration of the molecule is particularly noteworthy, as chirality plays a crucial role in the pharmacological activity of many therapeutic agents. The stereochemical integrity of this compound is essential for its intended biological function, and thus, precise synthesis and characterization are paramount. The presence of the< strong> 3-ethoxyphenyl moiety introduces a hydrophobic aromatic ring system that can interact with biological targets in complex ways, influencing both potency and selectivity.
In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. Compounds like< strong> (2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid offer a rich structural framework for medicinal chemists to explore. The ethoxyphenyl group, in particular, has been shown to enhance binding affinity and metabolic stability in certain drug candidates. This has led to its incorporation into a variety of lead compounds targeting different therapeutic areas.
Recent studies have highlighted the potential of< strong> (2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid in the development of drugs for neurological disorders. The chiral center and aromatic substituent are thought to mimic natural bioactive molecules, thereby facilitating interactions with specific receptors or enzymes. For instance, analogs with similar structural motifs have been investigated for their effects on neurotransmitter systems, suggesting that this compound may have similar pharmacological properties.
The synthesis of< strong> (2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid presents unique challenges due to its stereochemical complexity. Advanced synthetic techniques, such as asymmetric hydrogenation or enzymatic resolution, are often employed to achieve the desired enantiomeric purity. These methods ensure that the final product retains its biological activity while minimizing the presence of unwanted isomers.
In addition to its pharmaceutical applications, this compound has potential uses in materials science and chemical research. Its unique structure makes it a useful building block for more complex molecules, enabling the synthesis of novel polymers or functional materials. The< strong> 3-ethoxyphenyl group, in particular, can serve as a handle for further chemical modifications, allowing researchers to tailor the properties of the resulting materials.
The chemical properties of< strong> (2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid, including its solubility, stability, and reactivity, are critical factors in determining its utility. Solubility studies have shown that this compound exhibits moderate solubility in organic solvents but limited solubility in water. This profile influences its formulation and delivery methods in pharmaceutical applications. Additionally, its stability under various conditions must be carefully evaluated to ensure long-term viability in storage and transport.
The spectroscopic characterization of this compound provides valuable insights into its molecular structure and dynamics. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely employed to confirm the identity and purity of< strong> (2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid. These data are essential for understanding its behavior in different environments and for guiding further synthetic modifications.
In conclusion, the compound< strong> (2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid (CAS No. 2248200-84-0) represents a promising candidate for diverse applications in pharmaceuticals and materials science. Its unique structural features, including the chiral center and ethoxyphenyl substituent, make it a valuable asset for researchers exploring new therapeutic agents and functional materials. Continued investigation into its properties and potential applications will likely yield further insights into its utility across multiple scientific disciplines.
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